![molecular formula C18H17ClN2O3 B4169953 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4169953.png)
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. CPP-109 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety.
Mechanism of Action
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to increase the expression of genes that are involved in synaptic plasticity and neuroprotection, which may underlie their therapeutic effects in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the levels of acetylated histones, which are associated with increased gene expression. It has also been shown to increase the expression of genes that are involved in synaptic plasticity and neuroprotection. In addition, 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for HDAC, which minimizes off-target effects. However, one limitation of 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of HDAC inhibition are not well understood, and further research is needed to fully understand the potential risks and benefits of using HDAC inhibitors as therapeutics.
Future Directions
Future research on 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. In addition, further studies are needed to investigate the long-term effects of HDAC inhibition, and to develop more efficient methods of drug delivery for 1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Scientific Research Applications
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and anxiety. It has been shown to reduce drug-seeking behavior in preclinical models of addiction, and to improve symptoms of depression and anxiety in animal models.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-14-6-4-5-13(10-14)20-18(23)12-9-17(22)21(11-12)16-8-3-2-7-15(16)19/h2-8,10,12H,9,11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGCPAIZTBQIRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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